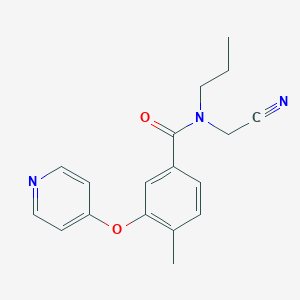

N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide

Description

Propriétés

IUPAC Name |

N-(cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-3-11-21(12-8-19)18(22)15-5-4-14(2)17(13-15)23-16-6-9-20-10-7-16/h4-7,9-10,13H,3,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQKWZFHQBWLOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)C1=CC(=C(C=C1)C)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions often involve stirring without solvent at room temperature or using a steam bath .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield, which are crucial for large-scale applications.

Analyse Des Réactions Chimiques

Types of Reactions

N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide can undergo various chemical reactions, including:

Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Catalysts like palladium on carbon, reagents like tosyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Applications De Recherche Scientifique

N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mécanisme D'action

The mechanism of action of N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .

Comparaison Avec Des Composés Similaires

Key Observations :

- The target compound’s lower XLogP3 (estimated) compared to the analog reflects the balance between the lipophilic propyl group and polar cyanomethyl substituent.

- Zero hydrogen bond donors in the target compound suggest reduced solubility in aqueous media but enhanced membrane permeability relative to the analog.

- The higher hydrogen bond acceptors (4 vs. 2) may improve target-binding specificity in hydrophilic environments.

Pharmacological Implications

While direct pharmacological data for this compound are unavailable, structural analogs like 3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide provide insights:

- Pyridine Moieties : Both compounds contain pyridine, a common pharmacophore in kinase inhibitors (e.g., c-Met or ALK inhibitors). The ether linkage in the target compound may confer distinct conformational flexibility compared to the methylene bridge .

- Nitrile Functional Group: The cyanomethyl group in the target compound could act as a hydrogen bond acceptor or participate in covalent interactions with cysteine residues in enzymatic pockets.

- N-Alkylation : The propyl group may enhance metabolic stability by reducing oxidative deamination compared to primary amines in analogs.

Activité Biologique

N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide (referred to as NCI) is a compound of increasing interest due to its diverse biological activities. This article explores the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

NCI features a benzamide core with a cyanomethyl group, a propyl chain, and a pyridin-4-yloxy moiety. Its structural characteristics contribute to its versatility in various applications, particularly in medicinal chemistry and agricultural sciences.

Target Interactions

NCI primarily targets Systemic Acquired Resistance (SAR) mechanisms in plants. It interacts with specific enzymes and proteins, influencing biochemical pathways that lead to enhanced disease resistance in plants such as tobacco and rice.

Biochemical Pathways

The compound induces SAR by triggering signaling pathways similar to or downstream of salicylic acid (SA) accumulation. This action leads to the expression of pathogenesis-related (PR) genes, enhancing the plant's defense mechanisms against pathogens.

Anticancer Properties

Research indicates that NCI exhibits potential anticancer activity by inhibiting specific proteins involved in cell survival pathways. It has been shown to inhibit zinc finger DHHC domain-containing palmitoyltransferase 20 (zDHHC20) , which plays a critical role in the S-acylation of proteins involved in cell signaling pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, NCI has been explored for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory responses through the inhibition of specific cytokines and signaling pathways related to inflammation.

Case Studies

- Plant Resistance Studies : In controlled experiments, NCI was applied to crops like tobacco and rice, resulting in significant increases in disease resistance. The compound effectively induced SAR, showcasing its potential as a biopesticide.

- Cell Culture Experiments : In vitro studies demonstrated that NCI inhibited the proliferation of cancer cell lines by inducing apoptosis through the modulation of key survival pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(Cyanomethyl)-2-chloroisonicotinamide | Induces systemic acquired resistance | Chlorine substitution enhances bioactivity |

| N-(Cyanomethyl)-2,3-dimethylpyridinium salts | Synthesis of heterocyclic compounds | Dimethyl substitution affects solubility |

NCI stands out due to its unique combination of functional groups that confer distinct chemical reactivity and biological activity, making it valuable for diverse applications in research and industry.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Substitution reactions under alkaline conditions to introduce pyridinyloxy groups (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol derivatives) .

Reduction of nitro groups to anilines using iron powder in acidic media .

Condensation reactions with cyanomethyl precursors (e.g., cyanoacetic acid) under coupling agents like DCC or EDCI .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent choice (e.g., DMF or acetonitrile) to improve yields .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of:

NMR spectroscopy (¹H/¹³C) to verify substitution patterns and cyano group integration .

Mass spectrometry (HRMS) for molecular weight confirmation .

X-ray crystallography (using SHELX software for refinement) to resolve stereochemistry and intermolecular interactions .

- Note : For crystallography, ensure high-purity crystals are grown via vapor diffusion in solvents like ethyl acetate/hexane .

Q. What are the primary challenges in achieving high yields during the final condensation step?

- Methodological Answer : Common issues include:

- Competitive side reactions (e.g., over-alkylation). Mitigate by controlling stoichiometry and using mild bases like K₂CO₃ .

- Moisture sensitivity of cyanomethyl intermediates. Use anhydrous solvents and inert atmospheres .

- Low solubility : Introduce polar aprotic solvents (e.g., DMSO) or ultrasonication to enhance mixing .

Advanced Research Questions

Q. How can computational modeling optimize the reaction conditions for this compound’s synthesis?

- Methodological Answer :

DFT calculations to predict transition states and identify rate-limiting steps in substitution/condensation reactions .

Molecular docking to assess steric hindrance in intermediates (e.g., pyridinyloxy group orientation) .

Solvent screening via COSMO-RS models to select solvents that maximize reactant solubility and minimize byproducts .

- Case Study : A study on analogous trifluoromethylbenzamides used DFT to optimize coupling reactions, improving yields by 25% .

Q. How should researchers address contradictions in reported reaction conditions for similar benzamide derivatives?

- Methodological Answer :

- Comparative analysis : Tabulate variables (temperature, catalysts, solvents) from literature (e.g., vs. 4) and conduct DOE (Design of Experiments) to identify critical factors.

- Example : For condensation reactions, higher temperatures (80–100°C) favor faster kinetics but may degrade cyanomethyl groups. A balance is achieved at 60°C with catalytic DMAP .

- Validation : Replicate conflicting protocols and characterize products to isolate variables causing discrepancies .

Q. What strategies enhance the metabolic stability of this compound in biological studies?

- Methodological Answer :

Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .

Prodrug approaches : Mask the cyanomethyl group as a stable ester or carbamate until target-site activation .

Co-crystallization studies to identify stable polymorphs with improved solubility and shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.